molecular formula C45H58N10O13 B065270 Nepadutant CAS No. 183747-35-5

Nepadutant

Cat. No. B065270
CAS RN: 183747-35-5
M. Wt: 947 g/mol
InChI Key: NGCNKEZHGRXHNL-WVWQGFTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nepadutant is a neuropeptide Y (NPY) receptor antagonist that has been extensively studied for its potential therapeutic applications. NPY is a neurotransmitter that plays a key role in regulating appetite, stress response, and cardiovascular function. Nepadutant has been shown to block the effects of NPY, making it a promising candidate for the treatment of various disorders.

Scientific Research Applications

Gastrointestinal Motility Modulation

Nepadutant, identified as MEN 11420, is a potent, selective, and competitive antagonist of tachykinin NK2 receptors. It has been shown to effectively antagonize the stimulatory effects of neurokinin A (NKA) on gastrointestinal motility. In a study involving human subjects, nepadutant effectively inhibited NKA-stimulated gastrointestinal motility without affecting the basal migrating motor complex, indicating its potential application in managing gastrointestinal disorders (Lördal, Navalesi, Theodorsson, Maggi, & Hellström, 2001).

Inflammatory Bowel Disease

Nepadutant has demonstrated protective activity in a model of acute rectocolitis induced by acetic acid in guinea-pigs. It significantly reduced macroscopic damage and inflammation, suggesting its role in mitigating the early phases of inflammation in inflammatory bowel diseases (Cutrufo, Evangelista, Cirillo, Ciucci, Conte, López, Manzini, & Maggi, 2000).

Asthma Treatment

A study on asthmatic patients revealed that nepadutant significantly inhibits bronchoconstriction induced by neurokinin A, indicating its potential application in asthma management (Schelfhout, Van De Velde, Maggi, Pauwels, & Joos, 2009).

Pediatric Gastrointestinal and Sensory Applications

In newborn rats, nepadutant inhibited the increase in intestinal transit and visceral sensitivity induced by NK2 receptor activation, suggesting its usefulness in pediatric gastrointestinal and nociceptive disorders (Tramontana, Evangelista, Giuliani, Manzini, Robelet, Girod, & Maggi, 2010).

Pharmacokinetics in Inflammation

Research on rodent models of intestinal inflammation revealed that inflammation enhances the absorption and activity of nepadutant, indicating altered pharmacokinetics and pharmacodynamics in inflamed tissues (Lecci, Carini, Tramontana, D'Aranno, Marinoni, Crea, Buéno, Fioramonti, Criscuoli, Giuliani, & Maggi, 2001).

Solid State Investigation

A study on MEN11282, a precursor of nepadutant, revealed insights into its solid state forms and behavior, which is critical for its manufacturing process (Paoli, Rossi, Chelazzi, Altamura, Fedi, & Giannotti, 2016).

Cardiovascular and Gastrointestinal Function

Nepadutant was assessed for its effects on cardiovascular and gastrointestinal functions in rats and dogs, showing no significant impact on resting cardiovascular and respiratory functions, indicating its specificity for gastrointestinal applications (Giuliani, Guelfi, Toulouse, Buéno, Lecci, Tramontana, Criscuoli, & Maggi, 2001).

properties

CAS RN

183747-35-5

Molecular Formula

C45H58N10O13

Molecular Weight

947 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide

InChI

InChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29-,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1

InChI Key

NGCNKEZHGRXHNL-WVWQGFTISA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C

SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C

Other CAS RN

183747-35-5

synonyms

Nepadutant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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